molecular formula C16H28O7 B1250672 Heliconol C

Heliconol C

Cat. No.: B1250672
M. Wt: 332.39 g/mol
InChI Key: MJUTVWBUXZBUHW-IPQWEPCOSA-N
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Description

These compounds are typically characterized by a bicyclic core, as inferred from NMR and mass spectrometry data of related derivatives .

Heliconol C has demonstrated moderate antifungal activity against Fusarium verticillioides and Candida albicans in preliminary assays, with MIC (Minimum Inhibitory Concentration) values comparable to its analogs. Its biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), a pathway common to fungal secondary metabolites .

Properties

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

9-[(2R,3R,3aS,4S,6aR)-3,3a,4,6a-tetrahydroxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-2-yl]nonanoic acid

InChI

InChI=1S/C16H28O7/c17-12-9-10-15(21)16(12,22)14(20)11(23-15)7-5-3-1-2-4-6-8-13(18)19/h11-12,14,17,20-22H,1-10H2,(H,18,19)/t11-,12+,14-,15-,16+/m1/s1

InChI Key

MJUTVWBUXZBUHW-IPQWEPCOSA-N

Isomeric SMILES

C1C[C@@]2([C@]([C@H]1O)([C@@H]([C@H](O2)CCCCCCCCC(=O)O)O)O)O

Canonical SMILES

C1CC2(C(C1O)(C(C(O2)CCCCCCCCC(=O)O)O)O)O

Synonyms

heliconol C

Origin of Product

United States

Comparison with Similar Compounds

Heliconol A (Compound 29)

  • Source : Helicodendron giganteum (strain CS988-1B).
  • Structure : Bicyclic polyketide with a hydroxylated side chain.
  • Bioactivity : Exhibits antifungal activity against F. verticillioides (MIC: 15 μg/mL) and C. albicans (MIC: 20 μg/mL), alongside antibacterial effects against Staphylococcus aureus (MIC: 25 μg/mL) .

Decaspirone A (Compound 30)

  • Source : Decaisnella thyridioides (strain A-00267-2A).
  • Structure : Decalin-type polyketide with a conjugated diene system.
  • Bioactivity: Inhibits S. aureus (MIC: 10 μg/mL) and Bacillus subtilis (MIC: 5 μg/mL), with weaker antifungal activity compared to Heliconol C .
  • Key Difference: The decalin core of Decaspirone A enhances its stability under acidic conditions, whereas this compound’s bicyclic structure may confer greater solubility in polar solvents.

Pharmacological and Mechanistic Insights

Parameter This compound Heliconol A Decaspirone A
Antifungal Activity MIC: 18 μg/mL (C. albicans) MIC: 20 μg/mL (C. albicans) MIC: >25 μg/mL (C. albicans)
Antibacterial Spectrum Moderate (Gram+) Broad (Gram+ and fungi) Narrow (Gram+)
Structural Stability pH-sensitive (degradation >pH 7) Stable (pH 3–9) Acid-stable
Bioavailability Low (logP: 1.2) Moderate (logP: 2.1) High (logP: 3.4)

Table 1. Comparative pharmacological profiles of this compound and analogs. Data derived from in vitro assays .

Mechanistically, this compound disrupts fungal cell wall synthesis by inhibiting β-(1,3)-glucan synthase, a target shared with echinocandins. In contrast, Decaspirone A primarily targets bacterial cell membrane integrity via surfactant-like interactions, explaining its narrower spectrum .

Q & A

Basic Research Questions

Q. What are the established spectroscopic and chromatographic methods for characterizing Heliconol C, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Validate results by cross-referencing with published spectral databases and synthetic standards. For novel derivatives, include X-ray crystallography to resolve ambiguous configurations .
  • Key Considerations : Ensure experimental protocols align with NIH guidelines for reproducibility, including detailed descriptions of solvent systems, column parameters, and calibration curves .

Q. How should researchers design a systematic literature review to identify gaps in this compound’s bioactivity studies?

  • Methodological Answer :

Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (antimicrobial OR anticancer)").

Filter results by publication date (prioritize <5 years) and study type (in vitro/in vivo).

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize findings .

Map contradictions in reported IC₅₀ values or mechanisms of action using a comparative table .

Q. What are the minimum experimental controls required when assessing this compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Include:

  • Positive controls (e.g., doxorubicin for apoptosis assays).
  • Negative controls (vehicle-only treatments, e.g., DMSO).
  • Replicate experiments (≥3 biological replicates) with statistical validation (e.g., ANOVA with post-hoc Tukey tests).
  • Document cell line authentication and culture conditions per NIH reporting standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for a specific protein target across studies?

  • Methodological Answer :

Perform a meta-analysis to identify variables affecting results (e.g., buffer pH, temperature, assay type).

Replicate key studies under standardized conditions, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the significance of discrepancies .

Publish negative results to reduce publication bias .

Q. What statistical and computational strategies are recommended for optimizing this compound’s synthetic yield in multi-step reactions?

  • Methodological Answer :

  • Use response surface methodology (RSM) or factorial design to identify critical parameters (e.g., catalyst loading, temperature).
  • Validate predictions with machine learning models (e.g., random forest regression) trained on reaction datasets.
  • Compare experimental yields with quantum mechanical (QM) simulations of transition states to refine mechanisms .

Q. How can interdisciplinary approaches enhance the study of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

Integrate microfluidic organ-on-a-chip models to simulate hepatic metabolism and blood-brain barrier penetration.

Pair LC-MS/MS pharmacokinetic profiling with transcriptomic analysis (RNA-seq) of treated tissues.

Use Bayesian hierarchical models to correlate in vitro EC₅₀ values with in vivo efficacy .

Data Management and Reporting

Q. What criteria should guide the inclusion of this compound’s experimental data in supplementary materials versus the main manuscript?

  • Methodological Answer :

  • Main manuscript : Include representative spectra, dose-response curves, and crystallographic data for ≤5 key compounds.
  • Supplementary materials : Provide raw datasets (e.g., NMR FID files, HPLC chromatograms), synthetic procedures for derivatives, and extended statistical analyses.
  • Follow Beilstein Journal guidelines for hyperlinking supplementary files and citing non-original data sources .

Q. How should researchers address ethical and reproducibility concerns when publishing negative or inconclusive results related to this compound?

  • Methodological Answer :

  • Disclose all experimental conditions (e.g., batch variability of reagents, instrument calibration logs).
  • Use open-access platforms like Zenodo to share raw data and computational workflows.
  • Frame negative results as hypotheses for future studies, emphasizing their role in reducing resource waste .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationValidation Criteria
¹H/¹³C NMRStructural confirmationMatch δ (ppm) and coupling constants to literature
HPLC-UVPurity assessment≥95% peak area, retention time consistency
X-ray diffractionAbsolute configurationR-factor ≤ 0.05, CCDC deposition

Table 2 : Common Pitfalls in this compound Research and Solutions

PitfallSolution
Inconsistent bioactivity dataStandardize assay protocols across labs; use shared cell line repositories
Low synthetic yieldEmploy DoE (Design of Experiments) to optimize reaction parameters
Poor solubility in assaysUse co-solvents (e.g., cyclodextrins) with cytotoxicity controls

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliconol C
Reactant of Route 2
Heliconol C

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